6-Phenyl-2-azaspiro[3.3]heptane
Description
Overview of Strained Spirocyclic Heterocycles in Contemporary Organic Synthesis
Strained spirocyclic heterocycles, characterized by two rings sharing a single atom, are increasingly sought after in organic synthesis. Their rigid, three-dimensional structures offer a departure from the "flatland" of aromatic compounds, providing new vectors for molecular exploration. researchgate.netrsc.org The inclusion of heteroatoms within these strained rings introduces polarity and potential points for interaction, making them attractive for various applications, including medicinal chemistry. rsc.orgnih.gov The synthesis of these complex structures, however, remains a significant challenge, driving the development of innovative synthetic methodologies. nih.gov Cycloaddition reactions, for instance, have proven to be a powerful strategy for the regio-selective and efficient construction of these scaffolds. nih.govacs.org
Unique Structural Attributes and Conformational Constraints of the Azaspiro[3.3]heptane Ring System
The azaspiro[3.3]heptane ring system possesses a unique and conformationally rigid structure. acs.org This rigidity stems from the fusion of two four-membered rings at a central carbon atom. researchgate.netacs.org This arrangement imparts a distinct three-dimensional geometry, which is a desirable feature in the design of new chemical entities. researchgate.net
The conformational analysis of these systems reveals a departure from more flexible cyclic structures. libretexts.org The bond angles and lengths within the azetidine (B1206935) rings are constrained, leading to a predictable spatial arrangement of substituents. libretexts.orgnih.gov For example, the 2-azaspiro[3.3]heptane ring system is approximately 1 Å longer than a similarly substituted piperidine (B6355638) ring. acs.orgresearchgate.net This defined geometry allows for precise control over the orientation of functional groups, a critical aspect in rational drug design and materials science. researchgate.netacs.org
Historical Development and Expanding Research Landscape of Azaspiro[3.3]heptane Scaffolds
The 2,6-diazaspiro[3.3]heptane ring system was first reported over six decades ago, but for a long time, it remained relatively underexplored in the scientific literature. thieme-connect.de A resurgence of interest has been fueled by the recognition of their potential as bioisosteres for more common saturated heterocycles like piperidine and piperazine. researchgate.netuniv.kiev.ua Seminal contributions from various research groups have showcased the importance of these strained spiro heterocycles. researchgate.netresearchgate.net
The development of expedient and scalable synthetic routes has been crucial to the expanding research landscape of azaspiro[3.3]heptanes. acs.orgnih.govacs.org Early methods often involved multi-step sequences, but more recent innovations have enabled more direct access to these valuable building blocks. thieme-connect.de This has opened the door for their broader application in areas such as drug discovery, where they are used to create novel compounds with improved physicochemical properties. researchgate.netuniv.kiev.ua
Contextualizing 6-Phenyl-2-azaspiro[3.3]heptane within the Azaspiro[3.3]heptane Family
The azaspiro[3.3]heptane family encompasses a variety of structures depending on the number and position of nitrogen atoms and the nature of the substituents. The parent compound, 2-azaspiro[3.3]heptane, serves as a foundational structure. nih.gov
Within this family, there are several key derivatives:
1-Azaspiro[3.3]heptane : Synthesized and validated as a bioisostere of piperidine. researchgate.netnih.gov
2,6-Diazaspiro[3.3]heptane : A structural surrogate for piperazine. acs.org
2-Oxa-6-azaspiro[3.3]heptane : Considered an analogue of morpholine. researchgate.netsigmaaldrich.comchemicalbook.comtcichemicals.comthieme.deambeed.com
This compound : A specific derivative where a phenyl group is attached at the 6-position of the 2-azaspiro[3.3]heptane core. The synthesis of related structures like 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane has been described, highlighting the synthetic accessibility of phenyl-substituted systems. thieme-connect.de
The introduction of a phenyl group, as in this compound, significantly influences the molecule's properties, introducing aromaticity and altering its steric and electronic profile compared to the unsubstituted parent compound.
Academic Significance and Research Utility of the Azaspiro[3.3]heptane Scaffold in Chemical Research
The academic significance of the azaspiro[3.3]heptane scaffold lies in its utility as a versatile building block in chemical research, particularly in medicinal chemistry. researchgate.netnih.gov These scaffolds are considered valuable tools in fragment-based drug discovery due to their conformational restriction, which can reduce the entropic penalty upon binding to a biological target. nih.gov
The ability to introduce multiple exit vectors from the rigid core allows for the creation of diverse chemical libraries for screening against various biological targets. acs.orgacs.org Furthermore, the unique three-dimensional nature of these scaffolds allows researchers to "escape from flatland," a concept that encourages the development of non-planar molecules to improve properties like solubility and metabolic stability. researchgate.netuniv.kiev.ua The synthesis and study of azaspiro[3.3]heptane derivatives continue to be an active area of research, with ongoing efforts to develop new synthetic methods and explore their potential in various scientific disciplines. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMJOTVWOWIIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Azaspiro 3.3 Heptane Scaffolds and 6 Phenyl 2 Azaspiro 3.3 Heptane Derivatives
Strategic Approaches to the Azaspiro[3.3]heptane Core Construction
The synthesis of the azaspiro[3.3]heptane skeleton, a compact and rigid structure, requires specialized synthetic strategies to construct the two conjoined four-membered rings. The inherent ring strain of the azetidine (B1206935) moieties presents both a challenge and an opportunity for creative synthetic design.
A prominent strategy for the construction of the azaspiro[3.3]heptane core involves the initial formation of a spirocyclic β-lactam intermediate via a [2+2] cycloaddition reaction. This approach leverages the well-established reactivity of ketenes or ketene (B1206846) iminiums with alkenes. While direct examples for the synthesis of 6-phenyl-2-azaspiro[3.3]heptane using this method are not extensively documented, the general strategy provides a viable pathway.
In a representative example of this approach for a related system, a thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate (Graf's isocyanate) can be employed to generate a spirocyclic β-lactam. This intermediate serves as a versatile precursor to the desired azaspiro[3.3]heptane scaffold through subsequent reductive ring-opening of the β-lactam. The choice of substituents on the alkene precursor would ultimately dictate the substitution pattern on the final spirocyclic product.
Photochemical [2+2] cycloadditions have also been explored for the synthesis of related azaspirocyclic systems. For instance, visible light-mediated energy transfer catalysis has been utilized for the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which are surrogates of azaspiro[3.3]heptanes. This highlights the potential of photochemical methods in accessing these complex scaffolds under mild conditions.
Reductive amination represents a powerful and widely used method for the formation of C-N bonds and is particularly relevant for the synthesis of N-substituted azaspiro[3.3]heptanes, including 6-phenyl derivatives. This strategy typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A practical route to 2,6-diazaspiro[3.3]heptanes, which are close analogs of this compound, utilizes the reductive amination of 1-benzyl-3-formylazetidine with various anilines. thieme-connect.de The reaction proceeds by forming an iminium ion in the presence of an acid, followed by reduction with a suitable hydride reagent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). thieme-connect.de This two-step, one-pot procedure allows for the efficient introduction of the phenyl group onto one of the nitrogen atoms of the spirocycle.
| Amine Reactant | Aldehyde Reactant | Reducing Agent | Solvent | Yield (%) | Reference |
| Aniline | 1-Benzyl-3-formylazetidine | NaBH(OAc)₃ | Dichloroethane | 83 (for the amine intermediate) | thieme-connect.de |
| 4-Fluoroaniline | 1-Benzyl-3-formylazetidine | NaBH(OAc)₃ | Dichloroethane | 86 (for the amine intermediate) | thieme-connect.de |
| 4-Methoxyaniline | 1-Benzyl-3-formylazetidine | NaBH(OAc)₃ | Dichloroethane | 72 (for the amine intermediate) | thieme-connect.de |
This table showcases the reductive amination step leading to the precursor for the final cyclization.
The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for imines over aldehydes. Other reducing systems, such as sodium borohydride (B1222165) in the presence of an acid catalyst, can also be employed. thieme-connect.de
The construction of the second four-membered ring onto a pre-existing azetidine or oxetane (B1205548) ring is a common and effective strategy for the synthesis of the azaspiro[3.3]heptane scaffold. This intramolecular cyclization is typically achieved through the formation of a C-N or C-C bond.
In a highly relevant example, the synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane was accomplished through the intramolecular cyclization of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine. thieme-connect.de This precursor, obtained from the reductive amination described in the previous section, undergoes cyclization upon treatment with a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) at elevated temperatures. thieme-connect.de This key step forges the second azetidine ring to complete the spirocyclic core.
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | t-BuOK | THF | 70 | 70 | thieme-connect.de |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorophenyl)amine | t-BuOK | THF | 70 | 60 | thieme-connect.de |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-methoxyphenyl)amine | t-BuOK | THF | 70 | 65 | thieme-connect.de |
Similarly, spirocyclization can be initiated from an oxetane precursor. A scalable, two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been reported. acs.orgacs.org The key step involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. acs.orgacs.org This reaction constructs the azetidine ring onto the oxetane core. This strategy highlights the utility of readily available oxetane building blocks for the synthesis of related spirocyclic systems.
Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. While direct applications of MCRs for the synthesis of this compound are not yet prevalent in the literature, the potential of this strategy for constructing spirocyclic azetidines is significant.
For instance, a four-component strain-release-driven synthesis of functionalized azetidines has been developed. Although not directly yielding a spirocyclic system, this methodology demonstrates the power of MCRs in rapidly assembling substituted azetidine rings. The development of a suitable MCR for the direct construction of the azaspiro[3.3]heptane core would represent a significant advancement in the field, offering rapid access to a diverse range of derivatives.
Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, also hold promise for the efficient synthesis of these scaffolds. A tandem intramolecular Prins cyclization/Schmidt reaction has been successfully employed to construct the azaspiro researchgate.netresearchgate.netnonane skeleton, demonstrating the feasibility of cascade processes for the synthesis of spirocyclic nitrogen-containing heterocycles. nih.gov
Development of Scalable Synthetic Routes for Azaspiro[3.3]heptane Building Blocks
The translation of novel chemical entities from discovery to development necessitates the availability of scalable synthetic routes. For azaspiro[3.3]heptane derivatives, significant efforts have been made to develop practical and efficient syntheses that can be performed on a multigram scale.
A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, which is a structural surrogate of piperazine. nih.govacs.org This route is amenable to large-scale production and provides access to a key intermediate for further functionalization.
Furthermore, the two-step process for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane was successfully demonstrated on a 100-gram scale with a high isolated yield of 87%. acs.orgacs.org This highlights the potential for developing robust and scalable manufacturing processes for N-aryl substituted azaspiro[3.3]heptane derivatives. The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid has also been achieved in multigram quantities with good yields, underscoring the accessibility of these building blocks for drug discovery programs. researchgate.netuniv.kiev.ua
Stereoselective Synthesis of Chiral Azaspiro[3.3]heptane Derivatives
The introduction of stereocenters in a controlled manner is crucial for understanding the structure-activity relationships of chiral drug candidates. The rigid nature of the azaspiro[3.3]heptane scaffold makes the stereoselective synthesis of its derivatives a particularly important area of research.
A highly diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved through the addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines. rsc.org This three-step procedure affords enantiomerically and diastereomerically pure products with diastereomeric ratios up to 98:2. rsc.org The key to the high stereoselectivity is the use of the chiral sulfinyl group as a chiral auxiliary.
| Aldimine Substrate | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| N-tert-butanesulfinyl phenyl aldimine | 96:4 | 96 | rsc.org |
| N-tert-butanesulfinyl (4-chlorophenyl) aldimine | >98:2 | 90 | rsc.org |
| N-tert-butanesulfinyl (2-naphthyl) aldimine | 91:9 | 91 | rsc.org |
The development of enantioselective methods for the synthesis of chiral this compound remains an active area of investigation. The successful stereoselective synthesis of related spirocyclic systems, such as the diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition, provides a strong foundation for future work in this area. beilstein-journals.org The ability to access enantiomerically pure this compound derivatives will be critical for their full evaluation as potential pharmaceutical agents.
Novel Approaches to Functionalized Azaspiro[3.3]heptane Systems
The functionalization of the azaspiro[3.3]heptane core is crucial for its application in drug design, allowing for the precise placement of pharmacophoric elements in three-dimensional space. Researchers have developed a variety of strategies to introduce diverse substituents and heteroatoms, thereby expanding the accessible chemical space.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance properties such as metabolic stability, binding affinity, and lipophilicity. thieme-connect.com Consequently, significant effort has been directed towards the synthesis of fluorinated azaspiro[3.3]heptane analogues.
A practical, multigram-scale synthesis for a series of conformationally restricted, fluorinated piperidine (B6355638) analogues based on the 2-azaspiro[3.3]heptane framework has been reported. thieme-connect.comenamine.net The synthetic approach often starts from a ketone precursor, which is then subjected to deoxofluorination to introduce the fluorine atom. thieme-connect.com One key strategy involves the reduction of a ketone to the corresponding alcohol, followed by conversion to a mesylate. Subsequent nucleophilic substitution with a fluoride (B91410) source yields the fluorinated product, although this can be accompanied by elimination side-products. thieme-connect.com The simplicity of the procedures and the use of inexpensive starting materials make these building blocks highly valuable for drug discovery programs. thieme-connect.comenamine.net Research has shown that monofluorinated spiro[3.3]heptane derivatives exhibit a high propensity to populate the lead-like chemical space. researchgate.net
Key Research Findings: Fluorination of Azaspiro[3.3]heptane
| Precursor | Reagent(s) | Product | Key Feature | Reference(s) |
|---|---|---|---|---|
| 2-Azaspiro[3.3]heptan-6-one | Deoxofluorination agents | Fluorinated 2-azaspiro[3.3]heptanes | Introduction of fluorine to enhance metabolic stability. | thieme-connect.com |
| Hydroxy-2-azaspiro[3.3]heptane | Mesyl chloride, Fluoride source | Fluoro-2-azaspiro[3.3]heptane | Nucleophilic substitution to install fluorine. | thieme-connect.com |
Expanding the diversity of the azaspiro[3.3]heptane family involves the incorporation of additional heteroatoms, such as oxygen, into the spirocyclic core. researchgate.netnih.gov This creates novel scaffolds, like oxa-azaspiro[3.3]heptanes, which can serve as bioisosteres for fragments such as morpholine. researchgate.netnih.gov
One prominent strategy involves the reaction of an appropriate aniline, such as 2-fluoro-4-nitroaniline, with 3,3-bis(bromomethyl)oxetane. acs.org This key bond-forming step, facilitated by a base like hydroxide, creates the azetidine ring and completes the spirocyclic system, yielding a 2-oxa-6-azaspiro[3.3]heptane derivative. acs.org This protecting group-free route has been optimized for large-scale synthesis. acs.org
Another approach begins with commercially available materials like tribromopentaerythritol, which can be reacted with p-toluenesulfonamide (B41071) in the presence of a base to form 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane. researchgate.net These methods provide access to versatile building blocks that can be further functionalized. nih.govuniv.kiev.ua For instance, 2-azaspiro[3.3]heptane-1-carboxylic acid and its oxa-analogue, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, have been synthesized and derivatized to introduce various functional groups, making them suitable for diverse applications in drug development. univ.kiev.uauniv.kiev.ua
The ability to selectively functionalize specific positions of the azaspiro[3.3]heptane nucleus is critical for its use as a scaffold. acs.org Research groups have developed robust protocols that allow for the installation of multiple, chemically distinct "exit vectors" on the spirocyclic frame. nih.govresearchgate.net This enables the subsequent attachment of different parts of a drug molecule in a controlled and predictable manner.
The Carreira group, for instance, has pioneered synthetic routes to abiotic spiro[3.3]heptane building blocks on a preparative scale. researchgate.net Their work has enabled the creation of derivatives where heteroatoms are positioned in either a linear or angular fashion, affording bioisosteres for 1,4- or 1,3-substituted cyclohexanes, respectively. researchgate.netnih.gov
Functionalization can be achieved through various transformations of key intermediates. For example, 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate can be reduced to the corresponding primary alcohol. univ.kiev.ua This alcohol can then be oxidized to an aldehyde using reagents like Dess-Martin periodinane, providing a handle for further chemical modification. univ.kiev.ua These multi-step synthetic sequences allow for the creation of a diverse library of functionalized azaspiro[3.3]heptane derivatives. univ.kiev.ua
Synthetic Challenges and Innovative Solutions in Azaspiro[3.3]heptane Chemistry
Despite the significant progress, the synthesis of functionalized azaspiro[3.3]heptanes is not without its difficulties. The inherent ring strain of the bis-azetidine or oxetane-azetidine system presents a significant synthetic hurdle. researchgate.net The construction of the spirocyclic core and the introduction of functional groups can be challenging, often requiring specialized methods. acs.orgdntb.gov.ua
One major challenge is achieving scalability. Many early syntheses were limited to small, milligram-scale preparations. researchgate.net A key innovation has been the development of practical, multigram-scale processes using readily available and inexpensive starting materials. enamine.netacs.org For example, a low-cost, protecting group-free route to a key intermediate for a tuberculosis drug candidate was developed, avoiding the high costs associated with previous synthetic pathways. acs.org
Another challenge lies in controlling stereochemistry and regiochemistry during functionalization. mdpi.com Innovative solutions include the use of thermal [2+2] cycloaddition reactions between endocyclic alkenes and chlorosulfonyl isocyanate to form spirocyclic β-lactams. researchgate.net These lactams can then be reduced with reagents like alane to cleanly produce the desired 1-azaspiro[3.3]heptane core. researchgate.net This method has been successfully applied to create novel analogues of existing drugs. researchgate.net The development of these expedient and robust synthetic routes has been crucial in making azaspiro[3.3]heptane scaffolds more accessible for drug discovery and design. acs.org
Advanced Structural Elucidation and Conformational Analysis of Azaspiro 3.3 Heptane Systems
Application of X-ray Crystallography for Absolute Configuration and Conformational Details
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For complex spirocyclic systems like azaspiro[3.3]heptanes, this technique is invaluable for understanding their spatial arrangement.
The determination of absolute structure by X-ray crystallography is possible for non-centrosymmetric crystal structures, which are characteristic of chiral molecules. ed.ac.uk The technique relies on the phenomenon of anomalous scattering, where the frequency of the X-ray radiation is close to the natural absorption frequency of an atom in the crystal, causing a phase shift. thieme-connect.de This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter is a critical value derived from crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to 0 suggests the correct enantiomer has been modeled, while a value near 1 indicates the inverted structure is correct. caltech.edu
In the context of azaspiro[3.3]heptane derivatives, X-ray crystallography provides crucial conformational details. Studies on substituted heterocyclic spiro[3.3]heptanes have utilized this method to elucidate their conformational particulars. nih.gov For instance, the analysis of crystals of a related compound, 6-oxo-2-azaspiro[3.3]heptane, has confirmed its structural integrity and provided a basis for understanding the puckering of the four-membered rings. researchgate.net While a specific crystal structure for 6-Phenyl-2-azaspiro[3.3]heptane is not publicly available, the principles of X-ray crystallography would be directly applicable to determine its absolute configuration if a single enantiomer is crystallized, and to precisely measure the torsion angles and the relative orientation of the phenyl group with respect to the spirocyclic core.
Table 1: Key Crystallographic Parameters and Their Significance
| Parameter | Description | Significance for Azaspiro[3.3]heptanes |
| Space Group | Describes the symmetry elements within the crystal lattice. | Determines if the crystal is centrosymmetric or non-centrosymmetric, which is a prerequisite for determining absolute configuration. ed.ac.uk |
| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | Provides the basic framework for the arrangement of molecules in the crystal. |
| Flack Parameter | A value used to determine the absolute structure of a chiral, non-centrosymmetric crystal. caltech.edu | Essential for assigning the correct (R) or (S) configuration at the chiral spiroatom. |
| Torsion Angles | The angle between planes through two sets of three atoms. | Defines the puckering of the azetidine (B1206935) and cyclobutane (B1203170) rings and the orientation of the phenyl substituent. |
Spectroscopic Investigations for Structural Confirmation in Complex Azaspiro[3.3]heptane Derivatives
Spectroscopic techniques are fundamental for the structural elucidation of novel compounds and for routine characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide complementary information that, when combined, allows for the comprehensive structural confirmation of complex molecules like this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the two four-membered rings. The chemical shifts and coupling constants of the aliphatic protons would provide information about their chemical environment and spatial relationships, helping to confirm the spirocyclic structure. For example, in a derivative like tert-Butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate, the presence of a formyl proton signal and the characteristic signals for the Boc protecting group can be readily identified. chemicalbook.com
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₂H₁₅N. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ and [M+Na]⁺ can also be calculated and compared with experimental data for further structural verification. uni.lu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the spectrum of this compound, one would expect to see characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the phenyl ring. In derivatives such as 6-oxo-2-azaspiro[3.3]heptane, a strong absorption band corresponding to the C=O stretch of the ketone would be a key diagnostic feature. chemicalbook.com
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals in the aromatic region (phenyl group) and aliphatic region (azaspiro[3.3]heptane core). | Confirms the presence of both major structural components and provides insight into their connectivity and stereochemistry. |
| ¹³C NMR | Resonances for aromatic carbons and aliphatic carbons, including the spiro-carbon. | Provides a carbon count and information about the electronic environment of each carbon atom. |
| Mass Spec. (HRMS) | Accurate mass measurement corresponding to the molecular formula C₁₂H₁₅N. | Unambiguously determines the elemental composition. uni.lu |
| IR Spectroscopy | Absorption bands for N-H, aromatic C-H, aliphatic C-H, and aromatic C=C bonds. | Confirms the presence of key functional groups. |
Conformational Dynamics and Ring Strain Analysis of Azaspiro[3.3]heptane Ring Systems
The azaspiro[3.3]heptane framework is characterized by two fused four-membered rings, a structural motif that inherently possesses significant ring strain. This strain influences the molecule's conformational preferences and reactivity. The study of conformational dynamics and the quantification of ring strain are crucial for understanding the behavior of these molecules and for designing new derivatives with desired properties.
The release of ring strain can be a powerful driving force in chemical reactions. chemrxiv.org The high strain within bicyclic systems can be exploited to drive reactions that lead to the formation of other functionalized scaffolds. nih.gov The azaspiro[3.3]heptane system, being composed of two cyclobutane-like rings, is expected to have a substantial ring strain energy. This stored energy can make the molecule more reactive under certain conditions, a property that can be harnessed in synthetic chemistry. Theoretical calculations can be employed to estimate the ring strain energy (RSE) of such systems. rsc.org
The conformational dynamics of the azaspiro[3.3]heptane rings involve puckering of the four-membered rings. These dynamics can be influenced by the nature and position of substituents. For this compound, the bulky phenyl group will have a significant impact on the conformational equilibrium of the cyclobutane ring to which it is attached, likely favoring a conformation that minimizes steric interactions. Computational methods, such as molecular dynamics simulations, can provide insights into the accessible conformations and the energy barriers between them. nih.govbiorxiv.org These studies can reveal how the molecule flexes and changes shape over time, which is critical for understanding its interactions with biological targets.
Table 3: Factors Influencing Conformational Dynamics and Strain
| Factor | Influence on Azaspiro[3.3]heptane Systems |
| Ring Puckering | The four-membered rings are not planar and can adopt puckered conformations to relieve some strain. The interconversion between these puckered states is a key aspect of their dynamics. |
| Substituent Effects | Substituents, such as the phenyl group in this compound, can create steric hindrance that favors certain ring conformations over others. |
| Nitrogen Inversion | The nitrogen atom in the azetidine ring can undergo inversion, which contributes to the overall conformational flexibility of the molecule. |
| Ring Strain Energy (RSE) | The inherent strain in the spiro[3.3]heptane core makes the system thermodynamically less stable than acyclic analogues, influencing its reactivity. chemrxiv.org |
Computational and Theoretical Investigations of Azaspiro 3.3 Heptane Derivatives
Quantum Mechanical Studies for Understanding Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules. mdpi.comresearchgate.net For azaspiro[3.3]heptane derivatives, these studies can elucidate the distribution of electrons within the molecule, identify regions susceptible to nucleophilic or electrophilic attack, and predict the outcomes of chemical reactions. nih.gov
The application of Density Functional Theory (DFT) methods, for example, allows for the calculation of various electronic parameters that correlate with a molecule's reactivity. researchgate.net Such calculations can help in understanding how the introduction of a substituent, like the phenyl group in 6-Phenyl-2-azaspiro[3.3]heptane, alters the electronic properties of the parent azaspiro[3.3]heptane scaffold. The unique spirocyclic structure, with its sp³-hybridized carbons, presents a distinct three-dimensional architecture that influences its electronic and reactive properties.
Quantum mechanics can also be used to analyze the conformational landscape of these molecules, identifying the most stable geometries and the energy barriers between different conformations. mdpi.com This information is crucial for understanding how these molecules will interact with biological targets.
Molecular Modeling and Docking Simulations for Structural Insights in Chemical Design
Molecular modeling and docking simulations are powerful computational tools for predicting how a ligand, such as a this compound derivative, will bind to a biological target, typically a protein. nih.govnih.gov These techniques are integral to structure-based drug design. nih.gov
The process often begins with generating a 3D model of the ligand and the target receptor. Docking algorithms then explore possible binding orientations of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity. mdpi.com For instance, a molecular docking study might investigate the binding of this compound analogs to a specific enzyme or receptor, providing insights into the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. nih.govnih.gov
These simulations can guide the design of new derivatives with improved potency and selectivity. nih.gov By visualizing the docked conformation, medicinal chemists can identify opportunities for modification, such as adding or removing functional groups to enhance binding. nih.gov Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the ligand-receptor complex over time, providing a more dynamic picture of the interaction and the stability of the bound state. nih.govmdpi.com
Theoretical Approaches to Bioisosteric Relationships of Azaspiro[3.3]heptane Scaffolds
The azaspiro[3.3]heptane scaffold is recognized as a valuable bioisostere, particularly for the commonly used piperidine (B6355638) ring in drug discovery. enamine.netresearchgate.netuniv.kiev.ua Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. u-strasbg.fr The concept of bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. univ.kiev.ua
Theoretical approaches are used to compare the properties of the azaspiro[3.3]heptane scaffold with other chemical groups. These comparisons often focus on:
Three-Dimensional Shape and Volume: The rigid, spirocyclic nature of azaspiro[3.3]heptane provides a distinct 3D geometry that can mimic the spatial arrangement of other cyclic systems like piperidine.
Physicochemical Properties: Computational methods can predict properties like lipophilicity (LogP), solubility, and basicity (pKa). Studies have shown that the azaspiro[3.3]heptane scaffold can offer advantages over piperidine, such as improved solubility and metabolic stability. enamine.net For example, 1-azaspiro[3.3]heptane has been shown to have similar basicity, solubility, and lipophilicity to piperidine, but with enhanced metabolic stability. enamine.net
Exit Vector Analysis: The spirocyclic core allows for the attachment of substituents at different positions, creating diverse exit vectors. Computational analysis of these vectors helps in designing molecules that can optimally interact with target binding sites. nih.govacs.org
The 2-azaspiro[3.3]heptane moiety, in particular, has gained significant attention as a piperidine bioisostere since 2010. univ.kiev.uaresearchgate.net Its incorporation into drug candidates can lead to improved metabolic stability against oxidative enzymes, a known liability for many piperidine-containing compounds. univ.kiev.ua Similarly, 1-azaspiro[3.3]heptanes have been synthesized and validated as a new generation of piperidine bioisosteres. scienceopen.comenamine.netnih.gov
| Scaffold | Common Bioisosteric Replacement | Key Advantages | Reference |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane | Piperidine | Improved metabolic stability and solubility. | enamine.netuniv.kiev.ua |
| 1-Azaspiro[3.3]heptane | Piperidine | Similar basicity and lipophilicity to piperidine with improved metabolic stability. | enamine.netscienceopen.com |
| Spiro[3.3]heptane | Cyclohexane | Conformationally restricted surrogate. | researchgate.net |
Computational Design Principles for Novel Azaspiro[3.3]heptane Architectures
Computational design principles are being used to guide the synthesis of novel azaspiro[3.3]heptane architectures with desired properties for drug discovery. nih.govnih.gov These principles are derived from a combination of quantum mechanics, molecular modeling, and data analysis.
A key principle is the concept of "escaping from flatland," which advocates for the use of more three-dimensional, sp³-rich scaffolds to improve the properties of drug candidates. univ.kiev.ua The azaspiro[3.3]heptane framework is an excellent example of such a scaffold. researchgate.net
Computational approaches contribute to the design of new architectures in several ways:
Virtual Library Generation: Large virtual libraries of azaspiro[3.3]heptane derivatives can be generated and screened in silico to identify compounds with promising properties. bohrium.com This allows for the exploration of a vast chemical space before committing to synthetic efforts.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of azaspiro[3.3]heptane derivatives with their biological activity. nih.gov These models can then be used to predict the activity of newly designed compounds.
Scaffold Hopping: Computational tools can identify novel scaffolds, like different isomers or functionalized versions of azaspiro[3.3]heptane, that retain the key pharmacophoric features of a known active molecule but possess a different core structure. u-strasbg.fr This can lead to the discovery of new intellectual property.
Role of Azaspiro 3.3 Heptane Scaffolds in Chemical Space Exploration and Molecular Design
Azaspiro[3.3]heptane as Conformationally Restricted Bioisosteres
The principle of bioisosterism, where one functional group or moiety is replaced by another with similar physical and chemical properties to improve a compound's biological activity, is a cornerstone of drug design. Azaspiro[3.3]heptane scaffolds have emerged as valuable, conformationally restricted bioisosteres for several commonly used saturated heterocyclic rings. enamine.net
Mimicry of Piperidine (B6355638), Morpholine, and Piperazine Systems
The 2-azaspiro[3.3]heptane core has been proposed as a bioisosteric replacement for the piperidine ring, a ubiquitous feature in many approved drugs. enamine.net This substitution can lead to improvements in aqueous solubility and a reduction in metabolic degradation. enamine.net Similarly, other isomers like 1-azaspiro[3.3]heptane have been synthesized and validated as piperidine bioisosteres, demonstrating comparable basicity, solubility, and lipophilicity, with the added benefit of enhanced metabolic stability. enamine.netnih.gov The incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine in place of the traditional piperidine fragment resulted in a new, patent-free analogue with high activity. nih.gov
While the azaspiro[3.3]heptane scaffold can mimic the spatial arrangement of substituents found in piperidine, morpholine, and piperazine, it is important to note that the geometric changes can be significant when the spirocycle is not used as a terminal group. nih.gov
Influence of Spirocyclic Rigidity on Molecular Interactions
The rigid nature of the spiro[3.3]heptane framework plays a crucial role in its function as a bioisostere. This rigidity limits the conformational flexibility of the molecule, which can be advantageous in drug design. By locking the molecule into a more defined three-dimensional shape, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity.
The spirocyclic structure of 6-Phenyl-2-azaspiro[3.3]heptane fixes the relative orientation of the phenyl group and the azetidine (B1206935) ring. This defined geometry can be exploited to optimize interactions with specific binding pockets in proteins, where a precise spatial arrangement of functional groups is necessary for potent activity.
Impact on Molecular Shape and Three-Dimensionality in Chemical Libraries
The incorporation of spirocyclic scaffolds like azaspiro[3.3]heptane is a key strategy to "escape from flatland" in medicinal chemistry—a concept that encourages the move away from planar, aromatic structures towards more three-dimensional molecules. Increased sp3 character in a molecule is often correlated with improved clinical success.
The spiro[3.3]heptane core, as seen in this compound, introduces a non-collinear arrangement of exit vectors, meaning the bonds extending from the spirocyclic core are not in a straight line. chemrxiv.org This is in contrast to a simple phenyl ring, which it can mimic. chemrxiv.org This inherent three-dimensionality enriches the chemical space of compound libraries, offering novel scaffolds for the development of drugs with improved properties.
Strategies for Modulating Physicochemical Characteristics of Azaspiro[3.3]heptane Derivatives
Modulation of Aqueous Solubility and Lipophilicity via Scaffold Design
The replacement of a phenyl ring with a spiro[3.3]heptane core can influence a molecule's lipophilicity. In a study of analogues of the anticancer drug Sonidegib, replacing a meta-substituted phenyl ring with a spiro[3.3]heptane moiety did not significantly affect water solubility but did lead to a decrease in the calculated lipophilicity (clogP). chemrxiv.org
| Compound | Water Solubility (µM) | clogP | logD |
| Sonidegib | ≤ 1 | 6.8 | ≥ 3.5 |
| trans-analogue | ≤ 1 | 6.0 | ≥ 3.5 |
| cis-analogue | ≤ 1 | 6.0 | ≥ 3.5 |
This table presents data on the impact of replacing a phenyl ring with a spiro[3.3]heptane core on the physicochemical properties of Sonidegib analogues. chemrxiv.org
Interestingly, for terminal azaspiro[3.3]heptanes, the effect on lipophilicity can be counterintuitive. The introduction of a spirocyclic center can lower the measured logD7.4 of the corresponding molecules, which is often rationalized by an increase in basicity. nih.govresearchgate.net However, N-linked 2-azaspiro[3.3]heptanes have been shown to increase logD7.4, consistent with the addition of a carbon atom. nih.gov
Enhancing Metabolic Stability of the Spirocyclic Framework
Metabolic stability is a crucial parameter in drug design, as rapid metabolism can lead to low bioavailability and short duration of action. The spirocyclic nature of the azaspiro[3.3]heptane scaffold can confer increased metabolic stability compared to more flexible or planar structures.
However, the impact of this bioisosteric replacement on metabolic stability is not always straightforward. In the case of the Sonidegib analogues, the incorporation of the spiro[3.3]heptane core in place of the phenyl ring led to a reduction in metabolic stability in human liver microsomes. chemrxiv.org
| Compound | Intrinsic Clearance (CLint) (μL min-1 mg-1) |
| Sonidegib | 18 |
| trans-analogue | 36 |
| cis-analogue | 156 |
This table shows the effect of replacing a phenyl ring with a spiro[3.3]heptane core on the metabolic stability of Sonidegib analogues in human liver microsomes. chemrxiv.org
Future Research Directions and Challenges in Azaspiro 3.3 Heptane Chemistry
Development of Novel and More Efficient Synthetic Routes to Complex 6-Phenyl-2-azaspiro[3.3]heptane Derivatives
The synthesis of functionalized this compound derivatives remains a key challenge. While methods for the preparation of the parent scaffold exist, the introduction of diverse substituents with high levels of control is often complex and low-yielding. Future research will need to focus on the development of more robust and versatile synthetic strategies.
Furthermore, the exploration of novel starting materials and building blocks will be crucial for expanding the diversity of accessible this compound derivatives. This includes the development of methods for the synthesis of highly functionalized cyclobutane (B1203170) precursors, which are key intermediates in many synthetic routes to the azaspiro[3.3]heptane scaffold. researchgate.net
| Synthetic Challenge | Potential Future Approach | Desired Outcome |
| Low efficiency in multi-step syntheses | Development of one-pot and tandem catalytic reactions | Increased overall yield and reduced purification steps |
| Limited diversity of functional groups | Exploration of late-stage C-H functionalization | Access to a wider range of derivatives with tailored properties |
| Availability of functionalized starting materials | Novel synthetic routes to substituted cyclobutanes | Expanded scope of achievable final compounds |
Exploration of Uncharted Reactivity Profiles of the Azaspiro[3.3]heptane Scaffold
The reactivity of the azaspiro[3.3]heptane scaffold is not yet fully understood. The strained four-membered rings and the presence of a nitrogen atom suggest a rich and potentially unique chemical reactivity that is yet to be explored. Future research should aim to systematically investigate the reactivity of this scaffold under a variety of conditions.
One area of particular interest is the study of ring-opening reactions. The controlled cleavage of one or both of the cyclobutane rings could provide access to a range of novel acyclic and macrocyclic structures with interesting properties. Understanding the factors that govern the regioselectivity and stereoselectivity of these reactions will be a key challenge.
Another important area of research will be the exploration of the reactivity of the nitrogen atom within the scaffold. This could include the development of new methods for N-alkylation, N-arylation, and other functionalization reactions. The ability to selectively modify the nitrogen atom would provide a powerful tool for tuning the properties of this compound derivatives for specific applications.
Advancements in Asymmetric Synthesis of Chiral Azaspiro[3.3]heptane Systems
The development of enantiomerically pure this compound derivatives is of paramount importance, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can have a profound impact on its biological activity. While some methods for the asymmetric synthesis of related azaspiro[3.3]heptane systems have been reported, there is a clear need for more general and efficient approaches. rsc.orgresearchgate.net
Future research in this area will likely focus on the development of novel chiral catalysts and reagents that can control the stereochemistry of the key bond-forming reactions used to construct the azaspiro[3.3]heptane scaffold. chiralpedia.comfrontiersin.org This could include the use of chiral organocatalysts, transition metal catalysts with chiral ligands, and biocatalysts. chiralpedia.com
Another promising approach is the development of methods for the chiral resolution of racemic mixtures of this compound derivatives. This could involve the use of chiral chromatography, enzymatic resolution, or the formation of diastereomeric salts with a chiral resolving agent. While resolution methods can be effective, the development of direct asymmetric synthetic routes is generally preferred due to their higher efficiency and atom economy.
| Approach | Key Considerations | Potential Impact |
| Asymmetric Catalysis | Development of novel chiral catalysts (organo-, metal-, bio-) | Direct access to enantiomerically pure compounds in high yield and enantioselectivity |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials | A practical and cost-effective approach for specific target molecules |
| Chiral Resolution | Separation of racemic mixtures using various techniques | Access to both enantiomers from a single synthetic batch |
Computational Predictions for Rational Design of Novel Azaspiro[3.3]heptane Scaffolds with Tunable Properties
Computational modeling and simulation can play a crucial role in accelerating the discovery and development of novel this compound derivatives with tailored properties. nih.gov By using computational methods, it is possible to predict the three-dimensional structure, electronic properties, and reactivity of these molecules, providing valuable insights for their rational design.
One important application of computational modeling is the prediction of the binding affinity of this compound derivatives to specific biological targets. This can be used to guide the design of new drug candidates with improved potency and selectivity. Molecular dynamics simulations can also be used to study the conformational dynamics of these molecules and their interactions with their biological targets, providing a deeper understanding of their mechanism of action.
In addition to drug design, computational methods can also be used to predict the material properties of polymers and other materials incorporating the azaspiro[3.3]heptane scaffold. This could facilitate the development of new materials with tailored optical, electronic, or mechanical properties.
Expanding the Application of Azaspiro[3.3]heptane as Versatile Building Blocks in Diversified Chemical Research Areas
The unique structural features of this compound make it a versatile building block for the construction of a wide range of complex molecules. nih.govlookchem.com While its potential in medicinal chemistry is well-recognized, there are many other areas of chemical research where this scaffold could find application. researchgate.netbeilstein-journals.org
One promising area is the development of new catalysts. The rigid azaspiro[3.3]heptane scaffold could be used to create well-defined ligand environments for transition metal catalysts, leading to improved activity and selectivity in a variety of chemical transformations.
Another potential application is in the field of materials science. The incorporation of the rigid and three-dimensional azaspiro[3.3]heptane scaffold into polymers could lead to materials with unique and desirable properties, such as high thermal stability, improved mechanical strength, and tailored optical properties. The development of synthetic routes to bifunctional azaspiro[3.3]heptane derivatives would be particularly valuable for this purpose, as it would allow for their incorporation into polymer backbones. acs.orgnih.govdntb.gov.ua
Q & A
Q. What are the established synthetic routes for 6-Phenyl-2-azaspiro[3.3]heptane, and how do they compare in yield and scalability?
A common approach involves starting with cyclobutanone derivatives, leveraging Wittig reactions to form olefins, followed by [2+2] cycloaddition with isocyanates (e.g., Graf's reagent) to construct the spirocyclic core. Subsequent reduction of the lactam intermediate yields the target compound. This method achieves gram-scale synthesis with yields >70% and avoids complex purification steps . Alternative routes using tert-butyl sulfinyl auxiliaries for asymmetric synthesis (e.g., in diazaspiro analogs) may require chiral resolution, reducing scalability but enabling enantioselective access .
Q. How is the structural integrity of this compound validated experimentally?
X-ray crystallography is the gold standard for confirming spirocyclic geometry. For example, analogs like 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile have been characterized via single-crystal diffraction, revealing bond angles and torsion angles critical to stability . Complementary techniques include / NMR to verify proton environments (e.g., sp-hybridized bridgehead carbons at δ 50–60 ppm) and mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. What strategies are effective for enantioselective synthesis of this compound derivatives?
Chiral sulfinamide auxiliaries (e.g., tert-butylsulfinyl groups) enable asymmetric induction during cycloaddition or alkylation steps. For example, (R)-tert-butylsulfinyl derivatives of diazaspiro compounds achieve >90% enantiomeric excess (ee) when paired with stereospecific deprotection (e.g., HCl in dioxane) . Computational modeling (e.g., DFT studies) can optimize transition states to enhance selectivity, as demonstrated in spirocyclic amine syntheses .
Q. How can researchers resolve contradictory data in reactivity studies of this compound?
Discrepancies in reaction outcomes (e.g., unexpected byproducts) often arise from steric hindrance or ring strain. Systematic factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) isolates critical variables. For instance, in spiro[3.3]heptane oxidations, dichloromethane enhances ring stability compared to polar aprotic solvents, mitigating decomposition . Impurity profiling via HPLC (e.g., using acetic acid/acetonitrile gradients) identifies side products, as shown in adapalene-related compound analyses .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?
COMSOL Multiphysics integrated with AI-driven modules enables simulation of reaction kinetics and thermodynamics. For example, predicting solubility parameters using Hansen solubility spheres or logP values via machine learning (e.g., ACD/Labs or Schrödinger Suite) optimizes solvent selection . Molecular dynamics (MD) simulations further assess conformational flexibility, critical for drug design applications .
Q. How can researchers optimize reaction conditions for functionalizing the azaspiro core without ring-opening?
Selective functionalization requires protecting group strategies. Tert-butyl carbamates (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) shield amines during alkylation or acylation, preserving ring integrity. Reductive amination or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are preferred for aryl substitutions, as shown in analogs like 6-benzhydryl-diazaspiro compounds . Monitoring reaction progress via in-situ IR or LC-MS minimizes over-functionalization .
Methodological Considerations
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound-based pharmacophores?
A hybrid factorial design (e.g., Box-Behnken or D-optimal) efficiently explores substituent effects on bioactivity. For example, varying phenyl substituents (electron-withdrawing vs. donating groups) and measuring binding affinity via SPR or ITC identifies key pharmacophoric motifs. MRP (Multilevel Regression and Post-stratification) methods enhance predictive accuracy in SAR models by incorporating hierarchical data .
Q. How should researchers address challenges in purifying this compound derivatives?
Flash chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) resolves polar byproducts. For enantiomers, chiral stationary phases (e.g., cellulose- or amylose-based) achieve baseline separation, as validated in sulfinyl-diazaspiro purifications . Recrystallization from dichloromethane/hexane mixtures improves purity >98%, as reported for crystallized azaspiro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
